molecular formula C20H18O5 B2472339 [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy](phenyl)acetic acid CAS No. 500204-09-1

[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy](phenyl)acetic acid

Cat. No. B2472339
CAS RN: 500204-09-1
M. Wt: 338.359
InChI Key: IPGYKOREVNTCHE-UHFFFAOYSA-N
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Description

This compound, also known as (4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid, has a molecular weight of 262.26 . It is a derivative of chromene, a heterocyclic compound that is a fusion of benzene and pyran .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. The process typically starts with the esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N’-carbonyldiimidazole . Subsequent modifications are carried out to obtain the final product .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C14H14O5 . The InChI code for this compound is 1S/C14H14O5/c1-3-9-6-13(17)19-14-8(2)11(5-4-10(9)14)18-7-12(15)16/h4-6H,3,7H2,1-2H3,(H,15,16) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification and modification reactions . The amine adds to the carbonyl group of the O–acylisourea to give a tetrahedral intermediate .


Physical And Chemical Properties Analysis

The compound is stored at a temperature between 28°C .

properties

IUPAC Name

2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxy-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-3-13-11-17(21)25-18-12(2)16(10-9-15(13)18)24-19(20(22)23)14-7-5-4-6-8-14/h4-11,19H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGYKOREVNTCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy](phenyl)acetic acid

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